1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring, a sulfonyl chloride group, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is the vasopressin V1b receptor . This receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response .
Mode of Action
As a nonpeptide antagonist of the vasopressin V1b receptor, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide binds to the receptor and inhibits its activation . This prevents the downstream effects of receptor activation, including the release of adrenocorticotropin (ACTH), a hormone that stimulates the adrenal glands to produce cortisol .
Biochemical Pathways
The compound’s interaction with the vasopressin V1b receptor affects the HPA axis, a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Result of Action
By inhibiting the vasopressin V1b receptor, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide can modulate the body’s stress response. This could potentially lead to decreased production of cortisol, reducing the physiological impacts of stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps:
Formation of 5-chloro-2-methoxybenzenesulfonyl chloride: This is achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Nucleophilic substitution: The sulfonyl chloride is then reacted with N-methylpiperidine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-methylpiperidine: A component of the target compound.
Sulfonamides: A class of compounds with similar sulfonyl groups.
Uniqueness
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-16-14(18)10-4-3-7-17(9-10)22(19,20)13-8-11(15)5-6-12(13)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJSRPJSIDJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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